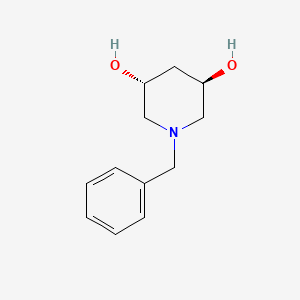

(3R,5R)-1-benzylpiperidine-3,5-diol

Description

Significance of Piperidine (B6355638) Derivatives in Organic Chemistry and Medicinal Chemistry Research

Piperidine derivatives are recognized as one of the most vital structural motifs in drug design and development. nih.govnih.gov This prevalence is due to their ability to confer desirable physicochemical properties to molecules, influencing factors such as solubility, lipophilicity, and metabolic stability. The piperidine scaffold is present in over twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.govencyclopedia.pub These activities include, but are not limited to, anticancer, antiviral, analgesic, anti-inflammatory, and anti-Alzheimer's properties. encyclopedia.pubijnrd.org

In organic chemistry, the piperidine ring serves as a versatile building block for the synthesis of complex molecules. nih.gov Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for achieving specific biological interactions. The development of novel synthetic routes to access functionalized piperidines is a continuous effort, driven by the demand for new therapeutic agents and chemical probes. nih.gov

The broad utility of piperidine derivatives is highlighted by their presence in a variety of well-known drugs and natural products. For instance, the piperidine substructure is found in pharmaceuticals like the anesthetic Ropivacaine and the anti-allergic medication Loratadine. lifechemicals.com It is also a core component of many alkaloids with significant biological effects, such as piperine (B192125) from black pepper, which is studied for its antibacterial and anticancer potential. encyclopedia.pub The diverse pharmacological applications underscore the enduring importance of the piperidine scaffold in medicinal chemistry. ijnrd.org

Stereochemical Importance of Substituted Piperidines

The three-dimensional structure, or stereochemistry, of substituted piperidines is of paramount importance in determining their biological function. lifechemicals.com The introduction of one or more stereocenters on the piperidine ring leads to the possibility of multiple stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. These stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

The specific orientation of substituents on the piperidine ring dictates how a molecule interacts with its biological target, such as a protein or enzyme. lifechemicals.com A precise three-dimensional fit is often required for potent and selective activity. Consequently, controlling the stereochemistry during the synthesis of piperidine derivatives is a critical aspect of medicinal chemistry. nih.gov The ability to synthesize a single, desired stereoisomer (an enantiomer or diastereomer) is often essential for developing safe and effective drugs.

Research has demonstrated that the stereochemical configuration of piperidine derivatives can significantly impact their biological activities, including antibacterial, antifungal, and anthelmintic effects. nih.gov The defined three-dimensional shape and limited number of rotatable bonds in substituted piperidines allow for the creation of specific protein-ligand interactions that are not achievable with flat, aromatic rings. lifechemicals.com This makes chiral piperidines highly valuable scaffolds in modern drug discovery.

Overview of (3R,5R)-1-benzylpiperidine-3,5-diol as a Key Chiral Scaffold in Academic Studies

This compound is a specific, stereochemically defined piperidine derivative that has emerged as a valuable chiral building block in academic research. Its C2-symmetric structure, featuring two hydroxyl groups in a cis relationship on the piperidine ring, makes it a versatile starting material for the synthesis of more complex chiral molecules. The benzyl (B1604629) group on the nitrogen atom serves as a common protecting group that can be readily removed or modified in later synthetic steps.

The utility of this compound lies in its pre-defined stereochemistry, which can be transferred to new molecules, thereby simplifying the synthesis of enantiomerically pure compounds. This is a significant advantage in asymmetric synthesis, where the goal is to produce a single stereoisomer of a chiral product. This diol has been employed as a scaffold in the synthesis of various biologically active compounds and natural products. For example, it serves as a precursor for creating substituted piperidines with diverse functionalities.

Academic studies have utilized this chiral diol in the development of synthetic methodologies. For instance, its structure is foundational in creating more complex heterocyclic systems. Research has explored its use in synthesizing analogs of natural products and other compounds with potential therapeutic applications. The table below provides a summary of key properties and identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Chirality | Chiral, C2-Symmetric |

| Key Functional Groups | Secondary Amine, Two Secondary Alcohols |

| Primary Use in Research | Chiral Building Block / Scaffold |

The strategic importance of this compound is rooted in its ability to provide a stereochemically defined framework for constructing complex chiral molecules, making it a subject of continued interest in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-1-benzylpiperidine-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTDOWDQPXVXAF-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN(C[C@@H]1O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 3r,5r 1 Benzylpiperidine 3,5 Diol

Retrosynthetic Analysis and Strategic Approaches for Piperidine (B6355638) Diols

A retrosynthetic analysis of (3R,5R)-1-benzylpiperidine-3,5-diol reveals several strategic disconnections for constructing the piperidine ring. The core challenge lies in controlling the stereochemistry at the C3 and C5 positions. Key strategies often involve the cyclization of a linear precursor where the stereocenters are pre-established or are formed during the cyclization process in a diastereoselective manner.

Common approaches include:

Intramolecular Cyclization: This is a widely used strategy where a linear precursor containing the nitrogen and the carbon backbone is induced to cyclize. nih.gov The stereochemistry can be controlled by the chirality of the starting materials or by using stereoselective reactions.

Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic alkenes, which can then be dihydroxylated to afford the desired diol.

Reductive Amination: Cyclization of a dicarbonyl compound with a primary amine, such as benzylamine (B48309), can directly form the piperidine ring. chim.itresearchgate.net

[5+1] Annulation: This involves the reaction of a five-carbon component with an amine to construct the six-membered ring. nih.gov

Hydrogenation of Pyridine (B92270) Precursors: The reduction of suitably substituted pyridines can yield piperidines, although controlling the stereochemistry of the resulting substituents can be challenging. nih.gov

Development of Novel Synthetic Pathways

Several innovative synthetic pathways have been tailored for the synthesis of 3,5-disubstituted piperidines, including the target compound this compound.

Double Michael Addition Strategies for 3,5-Disubstituted Piperidines

The double Michael addition, or aza-Michael addition, is a powerful strategy for the construction of the piperidinone ring, a key intermediate that can be reduced to the corresponding piperidine diol. ntu.edu.sg This approach involves the conjugate addition of a primary amine to a divinyl ketone or a related Michael acceptor. The stereochemical outcome of the addition can often be controlled by the reaction conditions. ntu.edu.sg For instance, the treatment of a dienone with benzylamine can yield a piperidinone, which upon reduction, would afford the desired 3,5-diol. ntu.edu.sg The diastereoselectivity of this process can sometimes be influenced by the presence of Lewis acids or by the solvent system. ntu.edu.sg

A divergent synthesis of 3,5-dioxygenated piperidines has been described, starting from N-benzylglycinate. nih.gov This chemoenzymatic approach efficiently produces a mixture of the achiral cis- and racemic trans-3,5-piperidine diol. nih.gov This mixture can then be subjected to dynamic kinetic asymmetric transformation (DYKAT) to yield specific stereoisomers. nih.gov

Approaches via Epoxypiperidine Ring Opening Reactions

The ring-opening of epoxypiperidines with various nucleophiles is a well-established method for the synthesis of substituted piperidines. researchgate.net This strategy is particularly useful for introducing functionality at specific positions with defined stereochemistry. For the synthesis of a 3,5-diol, a diepoxide precursor or a sequential epoxidation and ring-opening strategy could be envisioned.

A reported synthesis of 4-substituted 1-benzylpiperidine-3,5-diols utilizes the regio- and stereoselective ring-opening of 1-benzyl-4,5-epoxypiperidine-3-ols. researchgate.net These epoxide precursors are generated from the oxidation of the corresponding 1-benzyl-1,2,3,6-tetrahydropyridin-3-ols. researchgate.net The nucleophilic cleavage of the epoxide ring, for instance with water or a protected hydroxylamine, in the presence of a Lewis acid like lithium perchlorate, proceeds with high regioselectivity. researchgate.netorganic-chemistry.org This approach offers a reliable method to install the hydroxyl groups with the desired trans-relationship.

| Precursor | Reagent | Product | Reference |

| 1-benzyl-4,5-epoxypiperidine-3-ols | H₂O, LiClO₄ | 1-benzylpiperidine-3,4,5-triol | researchgate.net |

| 1-benzyl-3,4-epoxypiperidine | Benzylamine, LiClO₄ | trans-4-Amino-1-benzyl-3-hydroxypiperidine | researchgate.net |

Synthesis from Chiral Pool Precursors (e.g., Nopinone-based Intermediates)

The use of readily available chiral starting materials, known as the chiral pool, is an economical and efficient strategy for the synthesis of enantiomerically pure compounds. Sugars, amino acids, and terpenes are common chiral pool sources. researchgate.net

While a direct synthesis of this compound from nopinone (B1589484) is not explicitly detailed in the provided context, nopinone-based intermediates are valuable for constructing chiral piperidine frameworks. The rigid bicyclic structure of nopinone allows for stereocontrolled functionalization, which can then be elaborated into the target piperidine ring through cleavage of the bicyclic system.

Ring Expansion Strategies from Pyrrolidine (B122466) Derivatives

Ring expansion reactions provide an alternative route to piperidines from smaller ring systems like pyrrolidines. These methods often involve the insertion of a carbon atom into the pyrrolidine ring. While powerful, controlling the stereochemistry during the ring expansion can be a significant challenge. The synthesis of piperidine derivatives through the N-acyliminium ion cyclization of hydrox- or alkoxylactams derived from cyclic anhydrides has been reported. elsevierpure.com Although this example leads to a fused ring system, the underlying principle of cyclization from a precursor that could be derived from a pyrrolidine derivative is relevant.

Reductive Amination Protocols for Polyhydroxylated Piperidines

Intramolecular reductive amination of a dicarbonyl compound with a primary amine is a direct and efficient method for constructing the piperidine ring. chim.itresearchgate.net This strategy is particularly well-suited for the synthesis of polyhydroxylated piperidines, as the dicarbonyl precursors can often be derived from carbohydrates, thereby embedding the desired stereochemistry from the start. chim.itresearchgate.net

The general approach involves the reaction of a 1,5-dicarbonyl compound with an amine, such as benzylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). pearson.com The initially formed iminium ions are reduced in situ to yield the cyclic amine. Crich and co-workers have developed a notable asymmetric strategy for accessing polyhydroxylated N-alkoxypiperidines based on the ring-closing double reductive amination of protected 1,5-dialdehydes with O-substituted hydroxylamines. nih.gov This methodology has been applied to the synthesis of isofagomine and its analogues. nih.gov

| Dicarbonyl Precursor | Amine | Reducing Agent | Product | Reference |

| 1,5-dialdehyde | Benzylamine | NaBH₃CN | N-benzylpiperidine | pearson.com |

| Protected 1,5-dialdehydes | O-substituted hydroxylamines | NaBH₃CN | Polyhydroxylated N-alkoxypiperidines | nih.gov |

Protecting Group Strategies in the Synthesis of Piperidine Diols

The synthesis of piperidine diols with specific stereochemistry, like the (3R,5R) configuration, necessitates the use of protecting groups to prevent unwanted side reactions and to direct the stereochemical course of key transformations. rsc.org The choice of protecting group for the nitrogen atom of the piperidine ring is critical, as it influences the ring's conformation and the reactivity of other functional groups.

In the context of synthesizing diols, the hydroxyl groups themselves may require protection to control their reactivity during intermediate steps. For instance, in syntheses starting from precursors like D-glutamic acid, a strategy of orthogonal protection is crucial. nsf.gov This involves using protecting groups for different functional groups that can be removed under distinct conditions. For example, a benzyl (B1604629) ester might be removed by hydrogenolysis, while a Troc (2,2,2-trichloroethoxycarbonyl) carbamate (B1207046) is cleaved with zinc, and a TBS (tert-butyldimethylsilyl) ether is removed with fluoride (B91410) ions. nsf.gov This orthogonal approach allows for the selective unmasking of functional groups at specific stages of the synthesis, which is essential for complex constructions.

The table below summarizes common protecting groups used in the synthesis of substituted piperidines.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Reference |

| Amine (Nitrogen) | Benzyloxycarbonyl | Cbz, Z | H₂/Pd, HBr/AcOH | creative-peptides.com |

| Amine (Nitrogen) | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | creative-peptides.comyoutube.com |

| Amine (Nitrogen) | p-Toluenesulfonyl | Tos | Na/liquid ammonia | creative-peptides.com |

| Hydroxyl (Oxygen) | Benzyl ether | Bn | Hydrogenation | youtube.com |

| Hydroxyl (Oxygen) | tert-Butyldimethylsilyl ether | TBDMS, TBS | Fluoride ion (e.g., TBAF) | nsf.gov |

| Hydroxyl (Oxygen) | Methoxymethyl ether | MOM | Acidic conditions | nsf.gov |

The strategic application of these protecting groups is fundamental to achieving the desired (3R,5R) stereochemistry in 1-benzylpiperidine-3,5-diol, preventing epimerization, and enabling high-yielding transformations.

Efficient and Scalable Synthetic Procedures

Achieving an efficient and scalable synthesis for this compound is critical for its practical application. Scalability requires routes that utilize readily available starting materials, involve a minimal number of steps, and avoid costly or hazardous reagents and purification methods.

One efficient strategy involves the catalytic hydrogenation of appropriately substituted pyridine precursors. organic-chemistry.org For example, a substituted pyridine can be reduced to the corresponding piperidine, with the stereochemistry of the substituents being controlled by the catalyst and reaction conditions or by the chirality of the starting material. The reduction of pyridine-N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon is another effective method that proceeds under mild conditions. organic-chemistry.org

Another powerful approach is the reductive amination of a suitable δ-keto-ester or a related diketone precursor. This method constructs the piperidine ring in a single step by reacting the carbonyl compound with benzylamine and a reducing agent. The stereochemical outcome of the newly formed hydroxyl and amine centers can often be controlled through substrate-directed reduction or by using chiral auxiliaries or catalysts.

Syntheses starting from chiral pool materials, such as amino acids, are also prominent. For instance, a synthesis starting from D-glutamic acid has been reported to produce related hydroxylated heterocyclic structures. nsf.gov This approach leverages the inherent chirality of the starting material to establish the desired stereocenters. Such a route might involve the formation of a linear precursor with the correct stereochemistry, followed by a cyclization step to form the piperidine ring. nsf.gov Key steps in such a sequence could include regioselective enolate formation and hydroxylation to install the hydroxyl groups with high diastereoselectivity. nsf.gov

The table below outlines features of potential synthetic procedures for preparing substituted piperidine diols.

| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges | Reference |

| Catalytic Hydrogenation of Pyridines | Reduction of an aromatic pyridine ring to a piperidine. | High atom economy; can be performed on a large scale. | May require high pressure/temperature; control of stereochemistry can be difficult. | organic-chemistry.org |

| Reductive Amination | One-pot formation of the piperidine ring from a dicarbonyl compound and an amine. | Convergent; step-efficient. | Diastereoselectivity can be low without appropriate chiral control. | youtube.com |

| Chiral Pool Synthesis (e.g., from Amino Acids) | Utilizes a readily available chiral starting material to build the target molecule. | Establishes absolute stereochemistry from the start. | Can involve multiple steps (protection, deprotection, functional group interconversion). | nsf.gov |

| Diastereoselective Cyclization | Formation of the piperidine ring from a linear, stereodefined precursor. | High degree of stereochemical control. | Requires the synthesis of a complex acyclic precursor. | nsf.govdtic.mil |

Stereochemical Investigations and Control in the Synthesis of 3r,5r 1 Benzylpiperidine 3,5 Diol

Diastereoselective and Enantioselective Synthesis Approaches

The synthesis of (3R,5R)-1-benzylpiperidine-3,5-diol necessitates control over two chiral centers, C3 and C5, to obtain the desired (3R,5R) configuration. This requires the application of both diastereoselective and enantioselective synthetic methods.

Diastereoselective synthesis aims to favor the formation of one diastereomer over others. In the context of 3,5-disubstituted piperidines, this involves controlling the relative orientation of the two hydroxyl groups. Enantioselective synthesis, on the other hand, is crucial for establishing the absolute configuration at each chiral center.

A common strategy involves the hydrogenation of substituted pyridine (B92270) precursors. nih.gov While effective for creating the piperidine (B6355638) ring, achieving high stereoselectivity often requires carefully chosen catalysts and reaction conditions. Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, have emerged as powerful tools for the asymmetric dearomatization of activated pyridines, yielding substituted piperidines with precise stereochemistry. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines. nih.gov

Another approach involves the cyclization of acyclic precursors. For example, a diastereoselective enolate hydroxylation can be employed on a suitable acyclic precursor to introduce one of the hydroxyl groups with a specific stereochemistry. nsf.gov Subsequent cyclization would then need to proceed in a manner that sets the stereochemistry of the second hydroxyl group relative to the first.

The development of catalytic asymmetric methods for the synthesis of polysubstituted piperidines is an active area of research. nih.gov Rhodium(I)-catalyzed [2+2+2] cycloadditions, for example, have been utilized to create piperidine scaffolds with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives provide a pathway to enantioenriched 3-substituted piperidines. snnu.edu.cn

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. This strategy is widely used in the asymmetric synthesis of piperidine derivatives.

A prominent example is the use of phenylglycinol-derived oxazolopiperidone lactams. These chiral auxiliaries are effective in controlling the stereoselective alkylation at the carbonyl alpha-position, providing access to enantiopure cis- and trans-3,5-disubstituted piperidines. nih.govscispace.com The cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative can lead to the formation of a lactam that already incorporates substituents on the piperidine ring in a regio- and stereocontrolled manner. scispace.com

Another approach involves the use of oxazolidinone auxiliaries. These can be employed in resolution protocols for primary alcohols bearing a β-chiral center, which can be valuable intermediates in the synthesis of substituted piperidines. nih.gov For the synthesis of this compound, a chiral auxiliary could be attached to an acyclic precursor to direct the stereoselective introduction of the hydroxyl groups before or during the cyclization step to form the piperidine ring.

The following table summarizes some chiral auxiliaries and their potential applications in the synthesis of chiral piperidines:

| Chiral Auxiliary | Application in Piperidine Synthesis | Reference |

| Phenylglycinol-derived lactams | Diastereoselective alkylation for cis- and trans-3,5-disubstituted piperidines. | nih.govscispace.com |

| Oxazolidinones | Resolution of intermediates and directing group for stereoselective reactions. | nih.gov |

| Pseudoephedrine/Pseudoephenamine | Used as a chiral auxiliary to direct alkylation reactions. | wikipedia.org |

| (R)-BINOL | Can be used to create a chiral environment in various reactions. | wikipedia.org |

Asymmetric Catalysis in Stereoselective Preparations

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This methodology relies on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

For the synthesis of chiral piperidines, various transition metal catalysts have been employed. Rhodium-catalyzed asymmetric hydrogenation of enamides has been shown to be an effective method for producing chiral piperidines. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts can yield piperidines with high enantioselectivity. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has also gained prominence. Chiral diol-based organocatalysts, such as BINOL and TADDOL derivatives, can create a chiral environment for various transformations by coordinating with reagents or substrates. nih.gov For instance, a copper complex with a C2-symmetric chiral piperazine (B1678402) has been shown to be effective in the asymmetric acylation of meso-1,2-diols, a reaction type that could be adapted for the synthesis of chiral diols like the target molecule. organic-chemistry.org

The table below highlights some catalytic systems used in the synthesis of chiral piperidines:

| Catalyst System | Reaction Type | Application | Reference |

| Rhodium(I)/Chiral Ligand | Asymmetric Hydrogenation | Synthesis of chiral piperidines from enamides. | rsc.org |

| Iridium(I)/P,N-Ligand | Asymmetric Hydrogenation | Synthesis of 2-substituted piperidines from pyridinium salts. | nih.gov |

| Rhodium(I)/[Rh(C₂H₄)₂Cl]₂ | [2+2+2] Cycloaddition | Formation of polysubstituted piperidines. | nih.gov |

| Copper/C2-Symmetric Piperazine | Asymmetric Acylation | Potential for creating chiral diol functionalities. | organic-chemistry.org |

| CBS–Oxazaborolidine | Asymmetric Reduction | Synthesis of chiral 1,3-diols. | nih.gov |

Control of Relative Stereochemistry (e.g., trans-3,5-disubstitution)

Achieving the desired trans-3,5-disubstitution in the piperidine ring is a critical aspect of synthesizing this compound. The relative stereochemistry of substituents on a cyclic system is often dictated by thermodynamic and kinetic control during the reaction.

One strategy to obtain trans-piperidines is through the hydrogenation of appropriately substituted pyridines, followed by epimerization. rsc.orgrsc.org For example, hydrogenation of a disubstituted pyridine often leads to the cis-isomer as the major product. Subsequent base-mediated epimerization can then convert the cis-isomer to the more thermodynamically stable trans-isomer. rsc.orgrsc.org

Diastereoselective lithiation and trapping can also be used to access trans-piperidines. rsc.org Furthermore, the choice of protecting groups on the nitrogen atom can influence the conformational preferences of the piperidine ring and, consequently, the stereochemical outcome of subsequent reactions.

In the context of forming the diol functionality, a chemoenzymatic approach for the synthesis of trans-dihydrodiols from the corresponding cis-isomers has been reported. This multi-step sequence involves a regioselective hydrogenation and a Mitsunobu inversion of configuration at one of the hydroxyl-bearing carbons. rsc.org Such a strategy could be envisioned for converting a cis-3,5-dihydroxypiperidine intermediate into the desired trans-diol.

Stereoinversion and Diastereoisomeric Resolution Techniques

When a synthesis yields a mixture of stereoisomers, methods for their separation or the inversion of an undesired stereocenter become necessary.

Diastereoisomeric resolution is a classical method for separating enantiomers. libretexts.orglibretexts.org A racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as crystallization. libretexts.orgwikipedia.org After separation, the resolving agent is removed to yield the individual enantiomers. For a diol like this compound, chiral acids could be used to form diastereomeric salts, which can then be separated. libretexts.org

Stereoinversion refers to the process of inverting the configuration of a chiral center. The Mitsunobu reaction is a well-known method for achieving stereoinversion of a secondary alcohol. rsc.org This reaction proceeds with inversion of configuration at the alcohol carbon. In the synthesis of this compound, if a precursor with a (3R,5S) or (3S,5R) configuration is obtained, a selective Mitsunobu reaction on one of the hydroxyl groups could potentially invert its stereochemistry to achieve the desired (3R,5R) configuration.

Classical resolution techniques and biocatalytic resolutions are also viable options for obtaining enantiomerically enriched intermediates en route to the final target molecule. rsc.org

Structural Characterization and Theoretical Studies of 3r,5r 1 Benzylpiperidine 3,5 Diol and Its Analogues

X-ray Crystallographic Analysis of Conformational Features

The piperidine (B6355638) ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In N-substituted piperidines, the chair conformation is the most stable arrangement. For (3R,5R)-1-benzylpiperidine-3,5-diol, the piperidine ring is expected to exist in a chair conformation. The substituents on the ring, namely the benzyl (B1604629) group at the nitrogen (N1) and the two hydroxyl groups at carbons C3 and C5, will occupy either axial or equatorial positions.

In the case of the (3R,5R) stereoisomer, the two hydroxyl groups are in a cis relationship. To minimize steric hindrance, the bulky benzyl group on the nitrogen atom will preferentially occupy the equatorial position. This orientation directs the benzyl group away from the hydrogen atoms on C2 and C6 of the piperidine ring. Consequently, the two hydroxyl groups at the C3 and C5 positions would also be expected to adopt equatorial orientations to achieve the most stable conformational isomer.

| Feature | Expected Characteristic |

| Piperidine Ring | Chair Conformation |

| N-benzyl Group | Equatorial Orientation |

| C3-OH Group | Equatorial Orientation |

| C5-OH Group | Equatorial Orientation |

The presence of hydroxyl groups at the 3 and 5 positions of the piperidine ring introduces the possibility of intramolecular hydrogen bonding. In the predicted diaxial conformation of the hydroxyl groups, a hydrogen bond could potentially form between the hydrogen of one hydroxyl group and the oxygen of the other. However, with the hydroxyl groups in the more stable diequatorial positions, intramolecular hydrogen bonding between them is unlikely due to the large distance.

In the solid state, molecules of this compound will arrange themselves in a regular three-dimensional lattice. The crystal packing is governed by a network of intermolecular interactions that seek to maximize attractive forces and minimize repulsive ones.

The primary intermolecular interactions expected for this compound are hydrogen bonds. The hydroxyl groups are excellent hydrogen bond donors and acceptors. Therefore, extensive intermolecular O-H···O hydrogen bonding between the hydroxyl groups of adjacent molecules is anticipated, leading to the formation of chains or more complex networks. Furthermore, the hydroxyl groups can act as hydrogen bond donors to the nitrogen atom of a neighboring piperidine ring (O-H···N).

The benzyl group also contributes to the crystal packing through weaker, yet significant, interactions. These include C-H···π interactions, where a hydrogen atom from a neighboring molecule interacts with the electron-rich π-system of the aromatic ring. Additionally, π-π stacking interactions between the benzyl rings of adjacent molecules may occur, further stabilizing the crystal lattice. The N-benzyl piperidine motif is recognized for its ability to engage in crucial cation-π interactions with target proteins in a biological context nih.gov.

| Interaction Type | Participating Groups |

| Intermolecular Hydrogen Bonding | O-H···O (between hydroxyl groups) |

| O-H···N (hydroxyl to piperidine nitrogen) | |

| C-H···π Interactions | Aliphatic/Aromatic C-H and Benzyl Ring |

| π-π Stacking | Between Benzyl Rings |

Application in the Synthesis of Structurally Diverse Molecules and Analogues

Utilization as a Chiral Building Block for Polyhydroxylated Piperidines

(3R,5R)-1-benzylpiperidine-3,5-diol is a foundational chiral precursor for the synthesis of more complex polyhydroxylated piperidines. These compounds, which feature multiple hydroxyl groups attached to the piperidine (B6355638) core, are significant targets in pharmacology due to their structural similarity to sugars. The synthesis often begins with the diol, leveraging its existing stereocenters to guide the stereoselective introduction of additional functional groups. Functionalized piperidines are recognized as versatile synthons for the directed design of synthetic analogues of various piperidine alkaloids and are common structural motifs in pharmacological research.

Synthesis of Iminosugar Analogues and Azasugars

Perhaps one of the most significant applications of this compound and its precursors is in the synthesis of iminosugars, also known as azasugars. These are carbohydrate mimetics where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. This structural change often imparts potent inhibitory activity against carbohydrate-processing enzymes like glycosidases. nuph.edu.ua Iminosugars are therapeutically promising for a range of diseases, including diabetes, viral infections, and lysosomal storage diseases. nuph.edu.ua

A key synthetic strategy involves the regio- and stereoselective ring-opening of a related precursor, 1-benzyl-4,5-epoxypiperidine-3-ol. Nucleophilic attack on the epoxide can yield 4-substituted 1-benzylpiperidine-3,5-diols, which are direct analogues of iminosugars. nuph.edu.ua This method allows for the introduction of various substituents at the C4 position, creating a library of iminosugar analogues for biological screening. nuph.edu.ua For instance, the well-known iminosugar 1-deoxynojirimycin (B1663644) (DNJ) and its derivatives, which are potent glycosidase inhibitors, can be synthesized from piperidine-based precursors. bldpharm.com

Design and Synthesis of Derivatives for Medicinal Chemistry Research

The this compound scaffold is readily modified at three key positions: the nitrogen atom, and the two hydroxyl groups. This allows for the systematic design and synthesis of derivatives to explore structure-activity relationships (SAR) in medicinal chemistry.

The N-benzyl group serves as a common protecting group but also as a point of diversification. It can be readily introduced via the reaction of a primary amine with a suitable diol in a process known as N-heterocyclization or by reacting a piperidine with benzyl (B1604629) chloride. ru.nlchemicalbook.com More importantly for creating derivatives, the benzyl group can be removed via catalytic hydrogenation (debenzylation). This unmasks the secondary amine, which can then be functionalized with a wide variety of alkyl, aryl, or acyl groups to produce novel N-substituted derivatives. mdpi.com This approach is fundamental in creating libraries of compounds for screening, such as the development of novel renin inhibitors where the N-substituent plays a key role in binding to the target enzyme. cymitquimica.com

An alternative route to N-substituted piperidines is the double reductive amination of 1,5-dicarbonyl compounds with a primary amine, a biomimetic approach that directly installs the desired N-substituent while forming the piperidine ring. bldpharm.com

Table 1: Synthetic Strategies for N-Substituted Piperidine Derivatives

| Strategy | Description | Key Reagents/Conditions | Reference |

| N-Alkylation | Direct alkylation of a piperidine secondary amine with an alkyl halide. | Benzyl chloride, base | chemicalbook.com |

| Reductive Amination | Reaction of a dicarbonyl compound with a primary amine, followed by reduction. | Primary amine, reducing agent (e.g., NaBH₃CN) | bldpharm.com |

| N-Debenzylation/Re-alkylation | Removal of the N-benzyl group followed by introduction of a new substituent. | H₂, Pd/C (debenzylation); Alkyl halide, base | mdpi.com |

The two hydroxyl groups at the C3 and C5 positions are key handles for synthetic modification. They can undergo a variety of reactions to introduce new functional groups, thereby altering the molecule's polarity, size, and hydrogen bonding capacity.

One of the most important transformations is oxidation. Selective oxidation of one or both hydroxyl groups can yield the corresponding ketones (piperidinones). For example, oxidation of a 3-hydroxypiperidine (B146073) with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) can produce a 3-piperidone. nih.gov These ketones are valuable intermediates for further reactions. The hydroxyl groups can also be functionalized through other standard reactions:

These functionalization strategies are critical for building more complex structures and for probing the steric and electronic requirements of biological targets.

Spirocyclic piperidines, where a single atom is part of both the piperidine ring and another ring, are increasingly popular in drug discovery as they introduce three-dimensional complexity. ru.nl A common strategy to synthesize 3-spiropiperidines involves the use of a pre-formed piperidine ring that contains a ketone. nih.gov

A plausible route starting from this compound would involve the selective oxidation of the C3-hydroxyl group to afford the corresponding 1-benzyl-5-hydroxypiperidin-3-one. This ketone can then serve as an electrophilic center for various intramolecular or intermolecular cyclization reactions to form the spirocyclic core. For example, an intramolecular palladium-catalyzed α-arylation of an appropriately tethered aryl halide onto the piperidinone can furnish a 3-spiropiperidine. nih.gov Multi-component reactions that form a new ring fused at the ketone position are also a powerful method for generating spirocyclic diversity.

Table 2: General Strategies for Spiro-Piperidine Synthesis

| Spiro Position | Synthetic Approach | Intermediate Type | Reference |

| 2-Spiro | Reductive cyclization of an α-amino nitrile onto an alkene. | Substituted piperidine with nitrile and alkene | nih.gov |

| 3-Spiro | Intramolecular α-arylation | Piperidin-3-one with tethered aryl halide | nih.gov |

| 3-Spiro | Asymmetric aza-Michael cyclization | N-protected amino-hexene derivative | nuph.edu.ua |

| 4-Spiro | Ring-closing metathesis | Diene precursor | nih.gov |

Preparation of Biologically Relevant Scaffolds and Natural Product Analogues

The ultimate goal of synthesizing derivatives from this compound is often to create biologically relevant scaffolds or analogues of natural products. The piperidine core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and natural products. nuph.edu.ua

As discussed, this diol is a key starting material for iminosugars like 1-deoxynojirimycin (DNJ) and its analogues, which are natural product mimics with applications in treating diabetes and other metabolic disorders. nuph.edu.uabldpharm.com Beyond iminosugars, the substituted piperidine scaffold has been successfully employed to develop potent and selective inhibitors of enzymes such as renin, which is involved in blood pressure regulation. cymitquimica.com Structure-based drug design, starting from a simple piperidine hit, has led to highly efficacious oral direct renin inhibitors by optimizing the substituents at the C3, C5, and N1 positions. cymitquimica.com Furthermore, derivatives like N-substituted piperidin-4-ones have been synthesized and shown to possess significant anti-inflammatory properties, highlighting the versatility of the piperidine scaffold in generating new therapeutic leads. bldpharm.com

Role As a Chiral Catalyst and Auxiliary in Asymmetric Transformations

Development of (3R,5R)-1-benzylpiperidine-3,5-diol-based Chiral Catalysts

Information regarding the development of chiral catalysts specifically derived from the This compound scaffold is not available in the surveyed scientific literature.

Application in Asymmetric Carbon-Carbon Bond Formation

There are no specific examples or detailed research findings in the available literature that describe the application of This compound or its derivatives as catalysts or auxiliaries in asymmetric carbon-carbon bond forming reactions.

Studies on Enantioselectivity and Diastereoselectivity in Catalyzed Reactions

As no catalyzed reactions involving This compound have been reported in the searched literature, there are no corresponding studies on the enantioselectivity or diastereoselectivity of such reactions.

Ligand Design Principles from the Piperidine (B6355638) Diol Scaffold

While general principles for designing chiral ligands from various scaffolds exist, there is no specific information available that discusses ligand design principles derived directly from the This compound scaffold for the purpose of asymmetric catalysis.

Advanced Reaction Mechanisms and Transformations

Regio- and Stereospecific Cleavage Reactions

Regio- and stereospecific cleavage reactions are fundamental in the synthesis of highly functionalized piperidines. A key strategy involves the controlled opening of cyclic precursors, such as epoxides, where the inherent strain of the three-membered ring facilitates cleavage.

In the synthesis of piperidine (B6355638) diols, the cleavage of epoxypiperidine precursors is a critical step. For instance, the synthesis of 4-substituted 1-benzylpiperidine-3,5-diols, which are stereochemical analogs of the target compound, has been achieved through the regio- and stereospecific cleavage of 1-benzyl-4,5-epoxypiperidine-3-ols. researchgate.net The outcome of these reactions is highly dependent on the choice of nucleophile and catalyst, which dictate the position of nucleophilic attack and the resulting stereochemistry of the newly formed stereocenters. Lewis acids can be employed to activate the epoxide ring, leading to a greater extension of one C-O bond over the other, thereby directing the nucleophile to a specific carbon atom. researchgate.net For example, the reaction of 1-benzyl-3,4-epoxypiperidine with aluminum-based reagents can lead to trans-3-amino-1-benzylpiperidin-4-ols, demonstrating precise control over the cleavage process. researchgate.net

Nucleophilic Ring Opening of Epoxide Precursors

The nucleophilic ring-opening of epoxides is one of the most powerful methods for installing 1,2-difunctionalized motifs, which are essential for constructing diol systems. encyclopedia.pub This reaction is pivotal in the synthesis of (3R,5R)-1-benzylpiperidine-3,5-diol and its analogues, where an epoxide precursor is opened by a nucleophile to establish the required stereochemistry. encyclopedia.pubmdpi.com

The synthesis of 4-substituted 1-benzylpiperidine-3,5-diols has been accomplished via the reaction of 1-benzyl-4,5-epoxypiperidin-3-ols with various nucleophiles in the presence of lithium perchlorate. researchgate.net The lithium cation is believed to coordinate to both the piperidine nitrogen and the epoxide oxygen, activating the C4-O bond for a regioselective nucleophilic attack at the C4 position. researchgate.net This strategy allows for the introduction of diverse substituents while setting the diol stereochemistry.

Commonly used nucleophiles include amines, thiols, and organometallic reagents. researchgate.netrsc.org The choice of nucleophile and reaction conditions, particularly the use of Lewis acids or bases, is crucial for controlling the regioselectivity and stereospecificity of the ring-opening, ensuring the formation of the desired trans-diol arrangement. researchgate.netencyclopedia.pub

| Precursor | Nucleophile | Catalyst/Additive | Product Type | Ref |

| 1-benzyl-4,5-epoxypiperidin-3-ols | Benzylamine (B48309), Thiophenol | LiClO₄ | 4-substituted 1-benzylpiperidine-3,5-diols | researchgate.net |

| 1-benzyl-3,4-epoxypiperidine | Diisobutylaluminum amides | DIBAL-H | trans-3-amino-1-benzylpiperidin-4-ols | researchgate.net |

| meso-epoxides | Chiral lithium amides | - | Chiral amino alcohols | encyclopedia.pub |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to construct the piperidine ring with defined stereochemistry. nih.gov These reactions typically involve an acyclic precursor containing both a nucleophilic nitrogen atom and an electrophilic carbon center, which react to form the six-membered ring.

A prominent example is the intramolecular aza-Michael addition, where a nitrogen nucleophile adds to a tethered α,β-unsaturated carbonyl system. ntu.edu.sgrsc.orgresearchgate.net This approach has been widely used to synthesize a variety of substituted piperidines. nih.govntu.edu.sg The stereochemical outcome of the cyclization can often be controlled by the existing stereocenters in the acyclic precursor, allowing for the diastereoselective synthesis of specific isomers. Other metal-catalyzed or electrophile-induced cyclizations of unsaturated amines are also effective strategies for accessing the piperidine core. nih.gov

Oxidative Transformations

Oxidative transformations can be applied both in the construction of the piperidine ring and in the modification of the final this compound molecule. For instance, the oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, allows for the difunctionalization of a double bond to simultaneously form the N-heterocycle and introduce an oxygenated substituent. nih.gov

Once the this compound is formed, the secondary alcohol groups at the C3 and C5 positions are susceptible to oxidation. Standard oxidation reagents can convert one or both hydroxyl groups into ketones, yielding the corresponding 1-benzyl-5-hydroxypiperidin-3-one or 1-benzylpiperidine-3,5-dione (B1279156). This transformation opens pathways to further functionalization at these positions.

Reductive Transformations

Reductive processes are crucial for both the synthesis of the piperidine ring and its subsequent modifications. Key reductive transformations include hydride reductions, catalytic hydrogenation, and debenzylation.

Hydride Reductions: The stereoselective reduction of a 1-benzylpiperidine-3,5-dione precursor using hydride reagents (e.g., sodium borohydride) is a direct route to the corresponding diol. The stereochemical outcome depends on the reagent and reaction conditions, which can be tuned to favor the formation of the desired (3R,5R) cis-diol. Similarly, the reduction of 2-piperidones can yield substituted piperidines. youtube.com

Catalytic Hydrogenation: Hydrogenation is used to reduce pyridine (B92270) or tetrahydropyridine (B1245486) precursors to the fully saturated piperidine ring. For example, pyridine can be activated and partially reduced to a tetrahydropyridine, which can then be functionalized and fully reduced. youtube.com Enantioselective hydrogenation of pyridinium (B92312) salts using chiral catalysts can produce chiral piperidines with high enantioselectivity. youtube.com

Debenzylation: The N-benzyl group in this compound serves as a common protecting group. It can be readily removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzylic C-N bond to yield the secondary amine, (3R,5R)-piperidine-3,5-diol. This deprotection step is often essential for the final stages of a synthesis, allowing for further N-functionalization.

Michael Addition and Heck Coupling Reactions in Piperidine Synthesis

Modern cross-coupling and addition reactions provide versatile methods for constructing the carbon skeleton of substituted piperidines.

Michael Addition: The aza-Michael addition is a powerful tool for forming C-N bonds. ntu.edu.sg In the context of piperidine synthesis, an intermolecular Michael addition can be used to attach a nitrogen-containing fragment to a Michael acceptor, followed by a subsequent cyclization step. researchgate.netthieme-connect.com Intramolecular versions of this reaction are particularly effective for ring construction, forming the piperidine heterocycle in a single, often stereoselective, step. ntu.edu.sgrsc.org

Heck Coupling: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a robust method for C-C bond formation. wikipedia.org In piperidine synthesis, it can be used to introduce substituents onto a pre-formed ring. A notable variation is the reductive Heck reaction, which can couple aryl boronic acids to dihydropyridines. This has been developed into an asymmetric, rhodium-catalyzed process to produce 3-substituted tetrahydropyridines in high yield and enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org

Orthoester Johnson-Claisen Rearrangement Strategies with Diols

The Johnson-Claisen rearrangement is a thieme-connect.comthieme-connect.com-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester by reacting it with an orthoester under acidic catalysis. libretexts.orgbioinfopublication.orgwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation with excellent stereocontrol and has been utilized in the synthesis of complex natural products. researchgate.net

In a synthetic strategy targeting a piperidine diol, an appropriately substituted allylic alcohol could undergo a Johnson-Claisen rearrangement. bioinfopublication.org For example, an acyclic or heterocyclic allylic alcohol containing the nitrogen atom could be used to construct a carbon chain with the correct functionality and stereochemistry. The resulting γ,δ-unsaturated ester product contains a new stereocenter and a double bond that can be further manipulated (e.g., through ozonolysis, dihydroxylation, or reduction) and eventually cyclized to form the desired this compound. The reaction is known for its ability to transfer chirality and create new quaternary carbon centers. bioinfopublication.org

| Reaction | Reactants | Product | Key Features | Ref |

| Johnson-Claisen Rearrangement | Allylic alcohol, Trialkyl orthoacetate | γ,δ-Unsaturated ester | C-C bond formation; thieme-connect.comthieme-connect.com-sigmatropic rearrangement; often requires heat | libretexts.orgwikipedia.org |

| Ireland-Claisen Rearrangement | Allylic carboxylate, Strong base, Silyl (B83357) halide | γ,δ-Unsaturated carboxylic acid | Proceeds via a silyl ketene (B1206846) acetal; can occur at room temperature | wikipedia.org |

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Routes

Future research will likely focus on developing environmentally benign and efficient methods for the synthesis of (3R,5R)-1-benzylpiperidine-3,5-diol. Traditional multi-step syntheses of substituted piperidines often involve harsh reagents, protecting groups, and generate significant waste. Green chemistry approaches offer promising alternatives.

One avenue of exploration is the use of biocatalysis. rsc.orgrsc.orgchemistryviews.orgnih.gov Enzymes, such as transaminases, oxidases, and reductases, operate under mild conditions and can exhibit high regio- and enantioselectivity, potentially simplifying the synthesis of chiral piperidines. nih.gov For instance, the chemo-enzymatic dearomatization of activated pyridines has been shown to be a versatile method for producing stereo-enriched piperidines. nih.gov A potential biocatalytic approach could involve the enzymatic hydroxylation of a suitable piperidine (B6355638) precursor. chemistryviews.org

Another sustainable strategy is the adoption of catalytic methods that minimize waste. This includes rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which has shown excellent diastereo- and enantio-selectivities in the synthesis of chiral piperidines. researchgate.net The development of reusable catalysts, such as immobilized enzymes on magnetic nanotubes, could also enhance the sustainability of the synthesis. rsc.orgrsc.org

| Catalyst Type | Reaction | Key Advantages | Representative Reference |

| Immobilized Lipase | Multicomponent reaction for piperidines | Reusable, good yields | rsc.org |

| Amine Oxidase/Ene Imine Reductase | Chemo-enzymatic dearomatization of pyridines | High stereoselectivity, mild conditions | nih.gov |

| Rhodium Complex | Reductive transamination of pyridinium salts | High diastereo- and enantioselectivity | researchgate.net |

Exploration of Novel Derivatization Strategies

The two hydroxyl groups and the secondary amine in this compound offer multiple points for derivatization, opening up possibilities for creating libraries of novel compounds for various applications. Future research should explore selective functionalization of this scaffold.

Strategies for the site-selective and stereoselective functionalization of piperidines are being actively developed. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at various positions on the piperidine ring. nih.gov The hydroxyl groups of the diol can be converted into ethers, esters, or other functional groups to modulate the molecule's properties. The benzyl (B1604629) group on the nitrogen can be removed and replaced with other substituents to explore structure-activity relationships.

Furthermore, the diol functionality can be used to construct more complex architectures. For example, the diol can be used as a precursor for the synthesis of bicyclic or spirocyclic compounds. The development of tandem reactions, such as a retro-Michael-[2+3]-cycloaddition, could lead to highly functionalized piperidines from diol precursors. tandfonline.com

Advanced Computational Studies for Predictive Modeling in Synthesis

Computational chemistry is becoming an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting stereochemical outcomes. chemrxiv.org For a molecule with multiple stereocenters like this compound, computational modeling can play a crucial role in designing efficient and stereoselective synthetic routes.

Density Functional Theory (DFT) calculations can be employed to study the transition states of various cyclization strategies to form the piperidine ring, helping to identify catalysts and reaction conditions that favor the desired (3R,5R) stereochemistry. chemrxiv.org Molecular dynamics simulations can be used to understand the conformational preferences of the molecule and its derivatives, which is crucial for designing derivatives with specific biological activities or catalytic properties. nih.gov

In silico screening of potential catalysts and substrates can accelerate the discovery of new reactions and optimize existing ones. For example, computational models can predict the enantioselectivity of organocatalyzed reactions involving piperidine derivatives, guiding the choice of the best catalyst for a specific transformation. chemrxiv.org

Expanding Applications as Chiral Auxiliaries and Organocatalysts

The chiral diol and piperidine motifs are hallmarks of many successful chiral auxiliaries and organocatalysts. nih.govnih.gov this compound is a prime candidate for exploration in these areas.

As a chiral auxiliary, the diol can be temporarily attached to a substrate to direct a stereoselective reaction, after which it can be cleaved and recovered. wikipedia.orgscielo.org.mx The rigid piperidine backbone and the defined stereochemistry of the hydroxyl groups could provide excellent stereocontrol in reactions such as aldol (B89426) additions, Diels-Alder reactions, and alkylations.

In the realm of organocatalysis, the combination of the basic nitrogen atom and the acidic hydroxyl groups could enable bifunctional catalysis. acs.orgnih.gov The molecule could act as a Brønsted acid, a Brønsted base, or a hydrogen-bond donor to activate substrates and control the stereochemical outcome of reactions. Derivatization of the hydroxyl groups or the nitrogen atom could lead to a new class of organocatalysts with tunable steric and electronic properties. rsc.org

| Application | Potential Role of this compound | Key Features | Representative Reference |

| Chiral Auxiliary | Control stereochemistry of reactions | Rigid scaffold, defined stereocenters | wikipedia.org |

| Organocatalyst | Bifunctional catalysis | Acidic/basic sites, hydrogen bonding | nih.gov |

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. ethernet.edu.etmdpi.comdurham.ac.uk The application of flow chemistry to the synthesis of chiral piperidines is a rapidly growing field. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org

Future research should focus on developing continuous flow processes for the synthesis of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or enzymes, allowing for efficient and continuous production. durham.ac.uk Microreactors, with their high surface-area-to-volume ratio, can enable precise control over reaction parameters such as temperature and mixing, leading to higher yields and selectivities. rsc.orgchimia.chkth.senih.gov

Furthermore, flow chemistry can be integrated with in-line purification and analysis techniques, enabling a fully automated synthesis and screening platform for derivatives of this compound. durham.ac.ukacs.org This would significantly accelerate the exploration of its potential applications in medicinal chemistry and catalysis. The development of a continuous flow protocol for the synthesis of this chiral piperidine would represent a significant advancement in the field. organic-chemistry.orgacs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to verify the identity and purity of (3R,5R)-1-benzylpiperidine-3,5-diol in synthetic workflows?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and structural integrity. Compare chemical shifts with reported data for similar diols (e.g., (3R,5R)-heptane-3,5-diol) .

- HPLC : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (≥98%) using a C18 column and acetonitrile/water gradient .

- TLC : Monitor reactions via silica-gel TLC with iodine staining or UV visualization, referencing Rf values of intermediates .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Use fume hoods for handling powdered or volatile forms .

- Storage : Store in sealed, light-resistant containers at 2–8°C to prevent degradation. Avoid proximity to oxidizers or ignition sources .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste channels .

Q. What synthetic routes are commonly employed to access (3R,5R)-configured piperidine diols?

- Key Strategies :

- Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., tartaric acid derivatives) to install stereocenters .

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Pd(PPh)) with chiral ligands for cross-coupling reactions to control stereochemistry .

- Reduction of Ketones : Stereoselective reduction of 3,5-diketopiperidines using NaBH/CeCl or enzymatic methods to yield diols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of this compound?

- Troubleshooting :

- Chiral Chromatography : Separate diastereomers using chiral stationary phases (e.g., Chiralpak AD-H) to identify unintended stereoisomers .

- Mechanistic Studies : Investigate reaction intermediates via -NMR kinetics or DFT calculations to pinpoint steric/electronic factors causing racemization .

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites and minimize side reactions during benzylation .

Q. What methodologies enable the study of this compound’s biological activity in target validation?

- Experimental Design :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzyl or diol moieties and test against target enzymes (e.g., kinases, oxidoreductases) using enzyme inhibition assays .

- X-ray Crystallography : Co-crystallize the compound with proteins (e.g., galectin-3) to elucidate binding modes and validate target engagement .

- Metabolic Stability : Assess in vitro half-life in liver microsomes to prioritize derivatives for in vivo studies .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Process Chemistry Considerations :

- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to enhance reagent solubility and reduce byproduct formation .

- Catalyst Loading : Optimize Pd-catalyzed cross-coupling reactions by varying Pd(PPh) concentrations (0.5–5 mol%) and reaction temperatures (80–110°C) .

- Workup Efficiency : Use liquid-liquid extraction (e.g., ethyl acetate/water) and silica-gel column chromatography to isolate high-purity product .

Q. What are the challenges in characterizing the solid-state structure of this compound derivatives?

- Advanced Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.